Difluoroacetaldehyde

描述

Significance of Fluorinated Organic Molecules in Chemical Sciences

The introduction of fluorine into organic molecules, a process known as fluorination, is a cornerstone of modern chemical synthesis. numberanalytics.com Fluorine's high electronegativity and small atomic size can dramatically alter a molecule's physical, chemical, and biological properties. numberanalytics.comchinesechemsoc.orgtcichemicals.com This strategic incorporation can lead to enhanced metabolic stability, increased lipophilicity, and improved bioavailability, making fluorinated compounds highly sought after in pharmaceuticals, agrochemicals, and materials science. numberanalytics.comthe-innovation.orgchimia.ch It is estimated that approximately 20-25% of all pharmaceutical drugs and about 50% of agrochemicals contain at least one fluorine atom. chinesechemsoc.orgacs.org

Unique Chemical Properties of the Difluoromethyl Moiety in Molecular Design

The difluoromethyl (CF2H) group possesses a unique set of properties that make it a valuable component in the design of new molecules. acs.org Unlike the more common trifluoromethyl (CF3) group, the CF2H group can act as a hydrogen bond donor, a characteristic that allows it to mimic hydroxyl, thiol, or amine groups in biological systems. rsc.orgresearchgate.net This bioisosteric relationship enables medicinal chemists to fine-tune the properties of drug candidates, potentially improving their binding affinity and efficacy. acs.orgresearchgate.net The difluoromethyl group also moderately adjusts a compound's metabolic stability, lipophilicity, and bioavailability. acs.org

Historical Context and Evolution of Research on Difluoroacetaldehyde and its Derivatives

While the broader field of organofluorine chemistry dates back to the 19th century, intensive research into specific fluorinated building blocks like this compound is a more recent development. numberanalytics.com Initially, the volatile and highly reactive nature of many small fluorinated molecules presented significant handling challenges. chemistryviews.org The development of more stable and safer-to-handle precursors, such as this compound ethyl hemiacetal, has been a significant breakthrough, facilitating wider use in laboratory and industrial settings. chemistryviews.orgchemimpex.com This has led to a growing number of publications and patents centered on the synthesis and application of this compound and its derivatives.

Overview of Research Trajectories and Academic Relevance

Current research involving this compound is vibrant and multifaceted. Key areas of investigation include the development of novel synthetic methods to incorporate the difluoromethyl group into complex molecules, its application in the synthesis of new pharmaceuticals and agrochemicals, and its use in creating advanced materials. numberanalytics.comacs.orgchemimpex.com Researchers are particularly interested in leveraging the unique electronic and steric properties of the difluoromethyl group to design molecules with enhanced biological activity and improved pharmacokinetic profiles. chimia.chchemimpex.com The development of stereoselective methods for introducing the difluoromethyl group is also a major focus, as the chirality of a molecule can be critical to its biological function. cas.cnchemistryviews.org

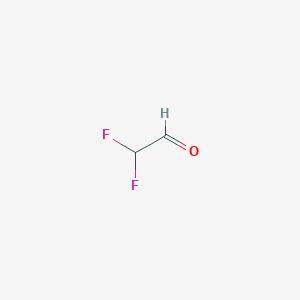

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,2-difluoroacetaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2F2O/c3-2(4)1-5/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKNMRIXYSHIIGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80878683 | |

| Record name | DIFLUOROACETALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80878683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

80.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

430-69-3 | |

| Record name | DIFLUOROACETALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80878683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Difluoroacetaldehyde and Its Precursors

Development of Novel Synthetic Routes to Difluoroacetaldehyde

The inherent reactivity and volatility of this compound necessitate the development of efficient and safe synthetic routes, including methods for its direct preparation and strategies for on-demand generation.

Reduction of Difluoroacetic Acid Derivatives

A primary route to this compound involves the partial reduction of readily available difluoroacetic acid derivatives, such as esters. One established method is the reduction of ethyl difluoroacetate. The use of powerful reducing agents like lithium aluminium hydride (LiAlH4) can effectively convert the ester to the corresponding aldehyde. chemistryviews.org This transformation is a key step in the synthesis of important this compound surrogates. chemistryviews.org

More recently, catalytic methods have been developed to offer a potentially more scalable and controlled approach. For instance, a patented process describes the production of α,α-difluoroacetaldehyde through the reaction of α,α-difluoroacetic acid esters with hydrogen gas. This gas-phase hydrogenation is conducted in the presence of a specialized ruthenium catalyst, demonstrating an alternative to metal hydride reagents.

Hydrolysis of Fluorinated Intermediates

The hydrolysis of specific fluorinated intermediates serves as another pathway to this compound. While the atmospheric degradation of compounds like 1,1,1,2-tetrafluoroethane (B8821072) (HFC-134a) involves hydrolysis to form acid fluorides and ultimately trifluoroacetic acid, more synthetically useful methods start from precursors that can generate the aldehyde directly. ecetoc.orgwho.int

A notable example involves the use of 2,2-difluorovinyl arylsulfonates. These compounds can undergo a reaction cascade in trifluoroethanol that leads to the in situ generation of this compound. researchgate.net The mechanism is believed to involve the formation of a difluoromethyl carbonyl intermediate which is then effectively hydrolyzed to yield the desired aldehyde, showcasing a practical application of a fluorinated alkene derivative hydrolysis. researchgate.net

Strategies for In Situ Generation

Given the challenging nature of handling and storing volatile this compound, strategies for its in situ generation from stable precursors are highly valuable in synthetic chemistry. This approach avoids the isolation of the reactive aldehyde, allowing it to be trapped immediately by a reaction partner.

A widely used precursor for this purpose is this compound ethyl hemiacetal. This stable, liquid reagent can be conveniently handled and, in the presence of an acid or base catalyst, releases this compound directly into the reaction mixture. researchgate.net This strategy has been successfully applied in Friedel-Crafts reactions with electron-rich arenes to produce difluoromethylated carbinols. researchgate.net Another effective strategy is the aforementioned use of 2,2-difluorovinyl arylsulfonates, which provides a direct, step-economical route to the aldehyde under mild conditions suitable for subsequent reactions. researchgate.net

Synthesis and Application of Bench-Stable this compound Surrogates

To circumvent the direct use of this compound, researchers have developed stable, solid surrogates that can be easily handled and stored, and which release reactive difluoromethyl-containing species under specific conditions.

This compound N-Triftosylhydrazone (DFHZ-Tfs) as a Diazo Precursor

This compound N-triftosylhydrazone (DFHZ-Tfs) has emerged as a highly effective and operationally safe, crystalline surrogate for two valuable, yet hazardous, diazo compounds: difluorodiazoethane (CF2HCHN2) and diazoacetaldehyde (B14715068) (CHOCHN2). chemistryviews.orgacs.orgcas.cnnih.gov The use of N-sulfonylhydrazones as diazo precursors is a well-established strategy, but traditional N-tosylhydrazones often require high temperatures for decomposition. nih.gov The N-triftosylhydrazone variant, however, decomposes under much milder conditions. nih.gov

DFHZ-Tfs provides a controlled release of these reactive diazoalkanes, which can then participate in a variety of transformations, including iron-catalyzed cyclopropanations and Doyle-Kirmse reactions. cas.cn The choice of reaction conditions dictates which diazo species is generated; anhydrous conditions favor the formation of difluorodiazoethane, while aqueous conditions lead to diazoacetaldehyde. chemistryviews.orgcas.cn This versatility, combined with its stability, makes DFHZ-Tfs a superior alternative for introducing difluoromethyl and formyl groups into complex molecules. chemistryviews.orgcas.cn

The synthesis of DFHZ-Tfs is straightforward and proceeds from commercially available starting materials. chemistryviews.org The process involves a two-step sequence, which enhances its practicality for laboratory use.

Table 1: Preparation of this compound N-Triftosylhydrazone (DFHZ-Tfs)

| Step | Reaction | Reagents and Conditions | Starting Material | Intermediate/Product |

| 1 | Reduction | Lithium aluminium hydride (LiAlH4) in a suitable solvent. | Ethyl difluoroacetate | 2,2-Difluoroacetaldehyde |

| 2 | Condensation | o-Trifluoromethylbenzenesulfonyl hydrazide in a suitable solvent. | 2,2-Difluoroacetaldehyde | This compound N-triftosylhydrazone (DFHZ-Tfs) |

Data sourced from ChemistryViews. chemistryviews.org

DFHZ-Tfs is a bench-stable crystalline solid. chemistryviews.orgacs.org This high stability allows it to be stored under ambient conditions without significant degradation, a stark contrast to the volatile and potentially explosive diazo compounds it is designed to replace. acs.orgcas.cn Thermal hazard assessment using differential scanning calorimetry has confirmed that N-triftosylhydrazones like DFHZ-Tfs are operationally safe, with no impact sensitivity or explosive propagation observed, further cementing their status as practical and safe reagents in organic synthesis.

Controlled Release of Diazoacetaldehyde and Difluorodiazoethane

The application of volatile and potentially hazardous diazo compounds like diazoacetaldehyde and difluorodiazoethane in synthesis presents significant challenges related to handling and safety. nih.gov To address these issues, research has focused on developing methods for their controlled, in situ generation from stable precursors.

A notable advancement is the development of this compound N-triftosylhydrazone (DFHZ-Tfs), a bench-stable crystalline solid. nih.gov This compound serves as a versatile and operationally safe diazo surrogate, capable of releasing either difluorodiazoethane (CF₂HCHN₂) or diazoacetaldehyde (CHOCHN₂) under specific, controlled conditions. nih.govrsc.org The choice of base and solvent determines which diazoalkane is generated. For instance, under basic conditions, DFHZ-Tfs can form CF₂HCHN₂ in situ. rsc.org Interestingly, further exposure to aqueous basic conditions can mediate a defluorination of the initially formed CF₂HCHN₂ to yield diazoacetaldehyde. rsc.org This controllable release has been successfully applied in iron-catalyzed cyclopropanation and Doyle-Kirmse reactions, demonstrating its utility in constructing molecular frameworks containing formyl (CHO) or difluoromethyl (CF₂H) groups. nih.gov

Another strategy involves the ex situ generation of difluorodiazoethane. A method utilizing a simple two-chamber system has been developed for this purpose. acs.org In one chamber, difluorodiazoethane is generated from its precursor, 2,2-difluoroethylamine, and tert-butyl nitrite. acs.org The gaseous diazo compound is then introduced into the second chamber containing the substrate. acs.org This technique has been effectively used for the [3 + 2] cycloaddition reaction with nitroolefins, facilitated by an acetic acid/oxygen catalyst system, to produce 5-difluoromethyl-3-nitro-1H-pyrazoles. acs.org

Masked forms of difluorodiazoethane, such as phenylsulfone difluorodiazoethane (PhSO₂CF₂CHN₂), also serve as stable, easy-to-prepare precursors. nih.gov These reagents can participate in reactions like regioselective [3 + 2] cycloadditions with electron-deficient alkynes and alkenes to synthesize difluoromethyl-substituted pyrazoles under mild conditions. nih.gov The synthesis of difluorodiazoethane has been a long-standing goal since the 1970s, with significant progress made in recent years, establishing it as a versatile reagent. researchgate.netresearchgate.net

Table 1: Precursors for Controlled Release of Diazoacetaldehyde and Difluorodiazoethane

| Precursor | Released Diazoalkane(s) | Generation Method | Subsequent Reactions | Reference(s) |

|---|---|---|---|---|

| This compound N-triftosylhydrazone (DFHZ-Tfs) | Difluorodiazoethane (CF₂HCHN₂), Diazoacetaldehyde (CHOCHN₂) | In situ, base-mediated | Fe-catalyzed cyclopropanation, Doyle-Kirmse reaction | nih.gov, rsc.org |

| 2,2-Difluoroethylamine / ᵗBuONO | Difluorodiazoethane (CF₂HCHN₂) | Ex situ, two-chamber system | [3+2] Cycloaddition with nitroolefins | acs.org |

This compound Ethyl Hemiacetal as a Reagent Precursor

This compound ethyl hemiacetal has emerged as a crucial and versatile building block in organic synthesis for the introduction of the difluoromethyl group. chemimpex.com It is a stable, commercially available liquid that serves as a safe and convenient surrogate for the volatile and reactive this compound. chemimpex.comacs.org Its utility is demonstrated in a wide range of transformations, including the synthesis of valuable fluorinated compounds for the pharmaceutical and agrochemical industries. chemimpex.com

The hemiacetal is particularly effective in reactions with various nucleophiles. For example, it reacts with enamines and imines derived from methyl ketones to afford β-hydroxy-β-difluoromethyl ketones in good yields. nih.gov This provides a practical and regioselective route to these important structural motifs. nih.gov Furthermore, its application extends to organocatalytic asymmetric aldol (B89426) reactions, where, in the presence of L-proline, it reacts with ketones to produce β-hydroxy-β-trifluoromethylated ketones with high diastereoselectivities and enantioselectivities. researchgate.net

Recent research has highlighted its use in Friedel-Crafts-type reactions. It can participate in hydroxydifluoromethylation of electron-rich arenes and heterocycles such as anilines, indoles, and pyrroles. acs.org It has also been employed in a direct bisarylation strategy with anilines to create difluoromethylated diarylmethanes, which are important structures in medicinal chemistry. rsc.org

Preparation and Activation Protocols

The preparation of this compound ethyl hemiacetal is documented in patent literature, often involving the reaction of an appropriate precursor with ethanol (B145695). google.com Once prepared, the key to its synthetic utility lies in its activation to reveal the electrophilic character of the this compound moiety.

Activation is typically achieved under acidic conditions. A significant protocol involves the use of hexafluoroisopropanol (HFIP) as a mild acidic promoter. acs.org In the presence of HFIP, the hemiacetal smoothly undergoes hydroxydifluoromethylation reactions with various nucleophiles in a dichloromethane (B109758) (DCM) solvent at room temperature. acs.org The optimization of this reaction identified HFIP as a superior promoter compared to other Lewis acids like Sc(OTf)₃ and Brønsted acids such as TfOH. acs.org

For more challenging transformations like the bisarylation of anilines, a synergistic catalytic system of tris(pentafluorophenyl)borane (B72294), B(C₆F₅)₃, and HFIP has been developed. rsc.org This dual activation strategy enables the efficient synthesis of both symmetrical and unsymmetrical difluoromethylated diarylmethanes under mild, metal-free conditions. rsc.org

Organocatalysis represents another important activation method. L-proline has been shown to effectively catalyze the direct asymmetric aldol reaction between this compound ethyl hemiacetal and unmodified ketones, proceeding smoothly at ambient temperature. researchgate.net

Table 2: Selected Activation Protocols for this compound Ethyl Hemiacetal

| Reaction Type | Substrate | Catalyst/Promoter | Solvent | Yield | Reference(s) |

|---|---|---|---|---|---|

| Hydroxydifluoromethylation | N,N-Dimethylaniline | Hexafluoroisopropanol (HFIP) | Dichloromethane (DCM) | 95% | acs.org |

| Hydroxydifluoromethylation | 1-Methylindole | Hexafluoroisopropanol (HFIP) | Dichloromethane (DCM) | 88% | acs.org |

| Bisarylation | N,N-Dimethylaniline | B(C₆F₅)₃ / HFIP | Not specified | High | rsc.org |

| Aldol Reaction | Cyclohexanone | L-proline | Not specified | Good to Excellent | researchgate.net |

Green Chemistry Approaches in this compound Synthesis Research

The principles of green chemistry, which advocate for the reduction of waste, use of safer solvents, and development of energy-efficient processes, are increasingly influencing the synthesis of fluorinated compounds like this compound and its derivatives.

A prime example of a green synthetic approach is the metal-free, B(C₆F₅)₃ and HFIP synergistically catalyzed bisarylation of anilines with this compound ethyl hemiacetal. rsc.org This method avoids the use of stoichiometric activating agents or harsh, concentrated strong acids. rsc.org The protocol is noted for its high atom economy, operational simplicity, and mild reaction conditions. rsc.orgimist.ma A significant green feature of this process is the use of HFIP, which can be recycled and reused, minimizing solvent waste and enhancing the environmental friendliness of the reaction. rsc.org

The development of transition-metal-free reactions, such as the base-mediated reactions of in situ generated difluorodiazoethane, also aligns with green chemistry principles by avoiding potentially toxic and expensive heavy metal catalysts. rsc.org The core tenets of green chemistry encourage designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy. epitomejournals.com The development of catalytic, multi-component, and cascade reactions in the synthesis of this compound derivatives are active areas of research that contribute to these sustainable goals. The shift from traditional organic solvents to safer alternatives like water or recyclable solvents, and the design of reactions that can be performed at ambient temperature and pressure, are central to making the synthesis of these valuable chemical entities more sustainable. imist.ma

Reactivity Profiles and Mechanistic Investigations of Difluoroacetaldehyde and Its Derived Species

Reactions Involving Difluoroacetaldehyde as a Carbonyl Component

This compound possesses a highly electrophilic carbonyl carbon due to the strong electron-withdrawing nature of the two adjacent fluorine atoms. This inherent electronic property governs its reactivity, making it a potent substrate for a variety of nucleophilic addition and condensation reactions.

Nucleophilic Addition Reactions

The fundamental reaction of aldehydes and ketones is nucleophilic addition to the carbonyl group. libretexts.orgwikipedia.org In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the breaking of the π-bond and the formation of a tetrahedral intermediate. libretexts.org The reactivity of the carbonyl compound is significantly influenced by the electronic nature of its substituents. Electron-withdrawing groups enhance the partial positive charge on the carbonyl carbon, thereby increasing its susceptibility to nucleophilic attack. masterorganicchemistry.com

In the case of this compound, the two fluorine atoms exert a powerful inductive effect, making the carbonyl carbon significantly more electron-poor and, consequently, more reactive towards nucleophiles compared to non-fluorinated aldehydes like acetaldehyde. masterorganicchemistry.com This increased reactivity facilitates the addition of a wide range of nucleophiles. The general mechanism involves the attack of the nucleophile on the carbonyl carbon, which changes its hybridization from sp² to sp³, followed by protonation of the resulting alkoxide to yield the final alcohol product. libretexts.org

The rate of nucleophilic addition is not only governed by electronic effects but also by steric factors. However, for a small molecule like this compound, electronic effects are the dominant factor in its enhanced reactivity. masterorganicchemistry.com

Hemiacetal Formation and Reactivity

Alcohols can act as nucleophiles and add to aldehydes or ketones to form hemiacetals. masterorganicchemistry.com This reversible reaction involves the addition of one equivalent of an alcohol to the carbonyl group. libretexts.org For this compound, its ethyl hemiacetal is a commonly used and stable derivative. acs.orgchemimpex.com this compound ethyl hemiacetal serves as a key intermediate in various synthetic applications, providing a practical handle for the introduction of the difluoromethyl group. chemimpex.com

A notable application of this compound ethyl hemiacetal is its reaction with enamines and imines. These reactions proceed smoothly to afford β-hydroxy-β-difluoromethyl ketones in good yields. acs.org This transformation highlights the utility of the hemiacetal as a precursor to the reactive aldehyde, which then participates in subsequent carbon-carbon bond-forming reactions. The stability and ease of handling of the hemiacetal make it a more convenient reagent than the volatile and reactive free aldehyde. chemimpex.com

| Reactant 1 | Reactant 2 | Product | Yield |

| This compound ethyl hemiacetal | Enamines (from various methyl ketones) | β-hydroxy-β-difluoromethyl ketones | Good |

| This compound ethyl hemiacetal | Imines (from various methyl ketones) | β-hydroxy-β-difluoromethyl ketones | Good |

Condensation Reactions with Nitrogen Nucleophiles

Aldehydes and ketones react with primary amines and other nitrogen-based nucleophiles in what are known as condensation reactions to form compounds containing a carbon-nitrogen double bond (C=N), such as imines (also known as Schiff bases). libretexts.org The reaction mechanism involves an initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. brainkart.com This process is typically acid-catalyzed to facilitate the dehydration step by converting the hydroxyl group of the intermediate into a better leaving group (water). libretexts.org

While specific studies detailing the condensation of this compound with various nitrogen nucleophiles are specialized, the general principles apply. Reagents such as hydroxylamine, semicarbazide, and substituted hydrazines react with carbonyls to form stable crystalline derivatives like oximes, semicarbazones, and hydrazones, respectively. libretexts.orgbrainkart.com These reactions are often used for the characterization of aldehydes and ketones. libretexts.org Given its heightened electrophilicity, this compound is expected to react readily with these nitrogen nucleophiles. One particularly important derivative is this compound N-triftosylhydrazone, formed from the condensation of this compound with N-triftosylhydrazide, which serves as a stable surrogate for the generation of difluorodiazoethane. nih.gov

Carbene and Diazo Chemistry Mediated by this compound Surrogates

Direct handling of low-molecular-weight diazoalkanes like difluorodiazoethane is challenging due to their volatility and potential instability. nih.gov To circumvent these issues, stable precursors, or surrogates, are employed to generate the reactive diazo species in situ. This compound N-triftosylhydrazone (DFHZ-Tfs) has emerged as a bench-stable, crystalline solid that serves as an excellent and safe surrogate for both diazoacetaldehyde (B14715068) and difluorodiazoethane. nih.govorcid.org

Cyclopropanation Reactions (e.g., Fe-catalyzed)

The synthesis of difluoromethyl-substituted cyclopropanes is of significant interest in medicinal and agrochemical chemistry. cas.cn Transition metal-catalyzed cyclopropanation of alkenes with a difluoromethylcarbene source is a primary method for their construction. cas.cn Research has demonstrated that this compound N-triftosylhydrazone (DFHZ-Tfs) can act as a convenient precursor to difluorodiazoethane (HCF₂CHN₂) for these reactions. nih.govcas.cn

Under non-aqueous basic conditions, DFHZ-Tfs decomposes to generate the desired difluorodiazoethane. cas.cn In the presence of an iron catalyst, such as Fe(TPP)Cl, this in situ-generated diazo compound effectively reacts with a variety of alkenes to produce difluoromethyl-substituted cyclopropanes. nih.govcas.cn This Fe-catalyzed protocol has been shown to be effective for a range of substrates, affording the cyclopropane (B1198618) products in high yields and, in some cases, with excellent stereoselectivity, particularly with monosubstituted alkenes. cas.cn This methodology provides a practical and efficient route to valuable difluoromethylated scaffolds. nih.govnih.gov

| Alkene Substrate | Catalyst | Diazo Surrogate | Product | Yield | Diastereoselectivity |

| Monosubstituted Alkenes | Fe(TPP)Cl | DFHZ-Tfs | Difluoromethyl-substituted cyclopropanes | High | Excellent |

| Disubstituted Alkenes | Fe(TPP)Cl | DFHZ-Tfs | Difluoromethyl-substituted cyclopropanes | Moderate | Low |

| Styrenes | Rhodium catalyst | α,α-difluoro-β-carbonyl ketone N-triftosylhydrazone | Chiral difluoroalkyl-substituted cyclopropanes | High | Excellent (up to 99% ee) |

| 1,1-diarylethenes | Rhodium catalyst | Fluoroalkyl N-triftosylhydrazone | Chiral triarylcyclopropanes | Good | Excellent (92-99% ee) |

Doyle-Kirmse Reactions

The Doyle-Kirmse reaction is a powerful carbon-carbon bond-forming transformation that involves the reaction of an allyl sulfide, amine, or halide with a metal carbene, leading to a nih.govresearchgate.net-sigmatropic rearrangement. wikipedia.org The utility of this compound N-triftosylhydrazone (DFHZ-Tfs) extends to this reaction class, where it again serves as a precursor to the active difluoromethylcarbene species. nih.govresearchgate.net

The in situ generation of difluorodiazoethane from DFHZ-Tfs, followed by its decomposition by a suitable metal catalyst (e.g., Rh(II) or Fe), produces a metal carbene. nih.govrsc.org This intermediate is then trapped by an allyl sulfide, initiating the Doyle-Kirmse cascade to yield homoallyl sulfides. nih.gov This approach highlights the versatility of DFHZ-Tfs as a safe and effective diazo surrogate, enabling the construction of complex molecular frameworks containing the valuable difluoromethyl group under controlled conditions. nih.govorcid.org

Other Carbene Transfer Reactions

While difluorodiazoethane is a key reagent, other precursors have been developed for difluorocarbene transfer. Fluoroalkyl N-sulfonyl hydrazones are notable as safe, bench-stable diazo surrogates. researchgate.net These compounds can be used in carbene transfer reactions, mitigating the risks associated with the direct handling of explosive diazo compounds. researchgate.net The reactivity of difluorodiazoethane itself extends to applications in [3+2]-cycloadditions and esterification reactions. nih.gov

Comparative Reactivity Studies of Difluorodiazoethane vs. Trifluorodiazoethane

The reactivity of difluorodiazoethane (CF₂HCHN₂) shows notable differences when compared to its trifluoromethylated counterpart, trifluorodiazoethane (CF₃CHN₂). nih.gov While both are valuable reagents for introducing fluorinated moieties, their reaction profiles differ significantly. For instance, trifluorodiazoethane does not readily react with carboxylic acids, whereas difluorodiazoethane undergoes esterification with ease. researchgate.net This difference in reactivity highlights the distinct chemical properties imparted by the CHF₂ versus the CF₃ group. researchgate.netnih.gov

Friedel-Crafts Type Reactions Involving this compound Derivatives

Hydroxydifluoromethylation of Electron-Rich Arenes

A significant application of this compound derivatives is the hydroxydifluoromethylation of electron-rich aromatic compounds. This reaction provides a direct route to α,α-difluoromethyl carbinols, which are important structural motifs in medicinal chemistry. rsc.orgresearchgate.net The reaction typically involves the use of this compound ethyl hemiacetal or 2,2-difluorovinyl arylsulfonates as the this compound source. rsc.orgresearchgate.netacs.org Electron-rich arenes such as anilines, indoles, pyrroles, and phenols are suitable substrates for this transformation. rsc.orgresearchgate.netacs.org The reaction proceeds under mild conditions and demonstrates a broad substrate scope with good to excellent yields. acs.org

For example, the reaction of this compound ethyl hemiacetal with various substituted anilines, indoles, and pyrroles in the presence of a promoter affords the corresponding difluoromethylated carbinols. acs.org Similarly, 2,2-difluorovinyl arylsulfonates have been successfully employed in the Friedel-Crafts reaction with electron-rich arenes in trifluoroethanol to yield these carbinols. rsc.orgresearchgate.net

Below is a table summarizing the hydroxydifluoromethylation of various electron-rich arenes with this compound ethyl hemiacetal.

| Entry | Arene Substrate | Product | Yield (%) |

| 1 | N,N-Dimethylaniline | 2,2-difluoro-1-(4-(dimethylamino)phenyl)ethan-1-ol | 95 |

| 2 | N,N-Diethylaniline | 1-(4-(diethylamino)phenyl)-2,2-difluoroethan-1-ol | 92 |

| 3 | 1-Methylindole | 1-(1-methyl-1H-indol-3-yl)-2,2-difluoroethan-1-ol | 85 |

| 4 | 2-Methylindole | 1-(2-methyl-1H-indol-3-yl)-2,2-difluoroethan-1-ol | 88 |

| 5 | 1H-Pyrrole | 1-(1H-pyrrol-2-yl)-2,2-difluoroethan-1-ol | 75 |

Table compiled from data presented in the text.

Role of Hexafluoroisopropanol (HFIP) as a Promoter

Hexafluoroisopropanol (HFIP) plays a crucial role as a promoter in the hydroxydifluoromethylation of electron-rich arenes. acs.orgmdpi.com Its unique properties, including high polarity, strong hydrogen-bond donating ability, and low nucleophilicity, facilitate the reaction. acs.org HFIP activates this compound ethyl hemiacetal by promoting the release of ethanol (B145695) to form this compound in situ. Subsequently, HFIP protonates the aldehyde, generating a highly reactive carbonium ion. This electrophilic species is then attacked by the electron-rich arene in a Friedel-Crafts type mechanism. The use of HFIP as a promoter allows the reaction to proceed smoothly under mild conditions, often at room temperature, without the need for metal catalysts. acs.orgmdpi.com In some cases, HFIP can even serve as the solvent, leading to complete reaction within a shorter timeframe. acs.org

Elucidation of Reaction Mechanisms

Experimental Mechanistic Probing (e.g., Control Experiments)

The mechanism of the HFIP-promoted hydroxydifluoromethylation has been investigated through control experiments. mdpi.com These studies support a Friedel-Crafts alkylation pathway. mdpi.com It is proposed that HFIP facilitates the cleavage of the C-O bond in the this compound ethyl hemiacetal, leading to the formation of a reactive electrophile. mdpi.com

To probe the reaction mechanism of ruthenium-catalyzed C-C coupling reactions involving alcohols, a series of experiments were conducted. nih.gov For instance, the conversion of allene (B1206475) iso-1r to the carbonyl (α-aryl)allylation product 3r under standard conditions demonstrated that allenes are competent intermediates in the reaction pathway. nih.gov

Strategic Applications of Difluoroacetaldehyde in Complex Molecule Synthesis

Introduction of Difluoromethyl Groups into Organic Frameworks

The difluoromethyl (CF2H) group is a valuable moiety in medicinal chemistry, often serving as a lipophilic hydrogen-bond donor and a bioisostere for functional groups like hydroxyl (-OH) or thiol (-SH). researchgate.net Difluoroacetaldehyde and its derivatives have emerged as crucial reagents for introducing this group into various organic molecules. A significant advancement in this area is the use of this compound N-triftosylhydrazone (DFHZ-Tfs), a bench-stable and safe crystalline solid. chemistryviews.org This compound serves as a precursor for the in-situ generation of highly reactive difluorodiazoethane (CF2HCHN2) under anhydrous conditions. chemistryviews.org

The generated difluorodiazoethane is a potent reagent for transferring the difluoromethyl group to a wide array of molecular frameworks. chemistryviews.org Research has demonstrated that this method exhibits broad substrate scope and excellent functional group tolerance, enabling the synthesis of difluoromethyl-containing products in good to excellent yields. chemistryviews.org The operational simplicity and the controlled, mild conditions required for the decomposition of DFHZ-Tfs make it a highly applicable tool in modern organic synthesis for the precise installation of the CF2H group. chemistryviews.org

A notable application involves the copper-catalyzed cyclopropenation of alkynes using difluoromethyl carbene, which is generated from this compound triftosylhydrazone. researchgate.net This method allows for the efficient conversion of various internal and terminal alkynes into their corresponding difluoromethyl cyclopropenes, showcasing the utility of this compound derivatives in forming complex carbocyclic systems. researchgate.net

| Reagent/Precursor | Reactive Species Generated | Application | Reference |

| This compound N-triftosylhydrazone (DFHZ-Tfs) | Difluorodiazoethane (CF2HCHN2) | General difluoromethylation of organic frameworks | chemistryviews.org |

| This compound triftosylhydrazone | Difluoromethyl carbene | Copper-catalyzed cyclopropenation of alkynes | researchgate.net |

Synthesis of Difluoromethylated Carbinols and Alcohols

Difluoromethylated carbinols are privileged structural motifs found in numerous therapeutic agents and functional materials. acs.orgresearchgate.netrsc.org this compound, particularly in the form of its ethyl hemiacetal, has become a cornerstone for the synthesis of these important compounds. A prominent method is the Friedel-Crafts type reaction with electron-rich arenes. researchgate.netrsc.org

Researchers have developed protocols using hexafluoroisopropanol (HFIP) as a promoter for the hydroxydifluoromethylation of aniline, indole, and pyrrole (B145914) derivatives with this compound ethyl hemiacetal. acs.orgacs.orgresearchgate.net This approach is lauded for its mild conditions and provides a direct pathway to a diverse range of difluoromethylated carbinols in good to excellent yields. acs.orgacs.org Similarly, a facile and efficient method for synthesizing C3-difluoromethyl carbinol-containing imidazo[1,2-a]pyridines has been established using an HFIP-promoted Friedel–Crafts reaction at room temperature. mdpi.com This metal-free and oxidant-free green protocol demonstrates high efficiency and a wide substrate scope. mdpi.com

Mechanistic studies suggest that in some reactions, this compound is generated in situ from precursors like 2,2-difluorovinyl arylsulfonates, which then reacts with arenes in the presence of trifluoroethanol to yield the desired carbinols. researchgate.netrsc.org These methods are distinguished by their operational simplicity and high tolerance for various functional groups. rsc.org

| Reagent | Substrate Class | Promoter/Catalyst | Product Class | Key Features | Reference |

| This compound ethyl hemiacetal | Aniline, Indole, Pyrrole Derivatives | Hexafluoroisopropanol (HFIP) | Difluoromethylated Aryl Alcohols | Mild conditions, good to excellent yields | acs.orgacs.orgresearchgate.net |

| 2,2-Difluorovinyl arylsulfonates | Electron-rich Arenes (Indoles, Phenols, Anilines) | Trifluoroethanol | α,α-Difluoromethyl Carbinols | In-situ generation of this compound | researchgate.netrsc.org |

| This compound ethyl hemiacetal | Imidazo[1,2-a]pyridines | Hexafluoroisopropanol (HFIP) | C3-Difluoromethyl Carbinol-containing Imidazo[1,2-a]pyridines | Metal-free, room temperature, high efficiency | mdpi.com |

Construction of Fluorinated Heterocycles

This compound serves as a key building block for the synthesis of various fluorinated heterocyclic systems, which are of great interest in medicinal and materials chemistry. One efficient strategy involves [3+2]-cycloaddition reactions. uzh.ch For instance, fluorinated nitrile oxides, which can be generated from this compound derivatives, react with thioketones in a regioselective manner to produce 3-fluoroalkylated 1,4,2-oxathiazoles in good to excellent yields. uzh.chcore.ac.uk This method is notable as it proceeds without the competitive dimerization of the highly reactive nitrile oxide intermediates. uzh.ch

Another application is the construction of more complex fused heterocyclic systems. A selective and straightforward approach has been developed for the synthesis of CF2H-containing pyrazolo[1,5-c]quinazolines. researchgate.net This reaction utilizes in-situ generated difluorodiazoethane (from a this compound precursor) which reacts with 3-ylideneoxindoles. researchgate.net These synthetic routes highlight the versatility of this compound in creating five-membered and fused heterocyclic scaffolds containing the critical difluoromethyl group. researchgate.netuzh.ch

| This compound-Derived Intermediate | Reaction Partner | Reaction Type | Resulting Heterocycle | Reference |

| Fluorinated nitrile oxides | Thioketones | [3+2]-Cycloaddition | 3-Fluoroalkylated 1,4,2-oxathiazoles | uzh.chcore.ac.uk |

| Difluorodiazoethane (CF2HCHN2) | 3-Ylideneoxindoles | Cycloaddition/Annulation | CF2H-containing pyrazolo[1,5-c]quinazolines | researchgate.net |

Stereoselective and Enantioselective Synthesis of Fluorinated Scaffolds

The development of methods for the stereoselective and enantioselective synthesis of fluorinated compounds is crucial, as the biological activity of chiral molecules often depends on their specific three-dimensional arrangement. wikipedia.org Enantioselective synthesis aims to produce a specific stereoisomer, which is critical in pharmaceutical applications. wikipedia.orgethz.ch

In the context of this compound chemistry, significant progress has been made in the catalytic asymmetric synthesis of chiral α,α-difluoromethyl carbinols. researchgate.net For example, catalytic asymmetric ene reactions using difluoropyruvate, a related C2 synthon, have been developed. acs.org In the presence of a dicationic palladium complex, these reactions produce various α-CF2H tertiary alcohols in high yields and with high enantioselectivity. acs.org

Furthermore, difluoropyruvate has proven applicable to [2+2] cycloaddition reactions, also yielding products with high enantioselectivity. acs.org While direct asymmetric reactions with this compound itself can be challenging, these related strategies demonstrate the potential for creating complex, enantiomerically enriched fluorinated scaffolds that are highly sought after in drug discovery. acs.orgbeilstein-journals.org

| Reagent/Synthon | Reaction Type | Catalyst System | Product | Stereochemical Outcome | Reference |

| Difluoropyruvate | Asymmetric Ene Reaction | Dicationic Palladium Complex | α-CF2H Tertiary Alcohols | High yields and enantioselectivities | acs.org |

| Difluoropyruvate | [2+2] Cycloaddition | Chiral Catalyst | Fluorinated Oxetenes | High yields and enantioselectivities | acs.org |

Contributions to Building Block Libraries for Advanced Materials Research

Organic building blocks are fundamental molecular units used to construct more complex compounds for a wide range of applications, including pharmaceuticals and advanced materials. hilarispublisher.commolport.com this compound and its derivatives have become indispensable building blocks for creating libraries of diverse fluorinated molecules. xtalpi.comnih.gov The ability to precisely and efficiently introduce the difluoromethyl group and associated functionalities allows for the systematic exploration of chemical space, which is essential for discovering materials with novel properties. hilarispublisher.com

The synthesis of diverse molecular structures, such as the difluoromethylated carbinols, alcohols, and heterocycles discussed previously, directly contributes to the expansion of building block libraries. acs.orguzh.ch By creating collections of these varied and complex fluorinated scaffolds, researchers can investigate structure-property relationships in a systematic way. illinois.edu These libraries are invaluable for high-throughput screening in materials science, aiding in the discovery of new organic electronics, polymers, and other functional materials where the unique electronic properties of the C-F bond can be exploited. hilarispublisher.com The versatility of this compound in a multitude of reaction types makes it a powerful tool for generating the molecular diversity needed for advanced materials research. illinois.edu

Potential for Late-Stage Functionalization in Medicinal and Agrochemical Research

Late-stage functionalization (LSF) is a powerful strategy in chemical synthesis that allows for the direct modification of complex molecules, such as existing drugs or natural products, at a late step in their synthesis. mpg.denih.govnih.gov This approach avoids the need for lengthy, de novo synthesis from simple starting materials, thereby accelerating the drug discovery and development process. mpg.denih.gov

This compound-based reagents are highly promising for LSF, particularly for introducing the difluoromethyl group, which can significantly improve the metabolic stability, binding affinity, and other pharmacokinetic properties of bioactive molecules. nih.govsioc-journal.cn For example, a recently developed method allows for the precise, site-selective introduction of a difluoromethyl group into pyridine (B92270) rings, which are common scaffolds in pharmaceuticals and agrochemicals. uni-muenster.de This strategy of temporary dearomatization enables the functionalization of otherwise inert positions on the pyridine ring, even in complex molecular settings. uni-muenster.de

The ability to use reagents like this compound ethyl hemiacetal to modify complex anilines, which are core motifs in many non-steroidal anti-inflammatory drugs (NSAIDs), further highlights the potential of this chemistry in LSF. researchgate.net By enabling the rapid diversification of established bioactive compounds, this compound-based methods provide a crucial tool for medicinal and agrochemical chemists to optimize lead compounds and explore structure-activity relationships efficiently. nih.gov

Computational and Theoretical Chemistry Studies of Difluoroacetaldehyde and Its Reactions

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure and properties of molecules like difluoroacetaldehyde. numberanalytics.comirjweb.com This approach is founded on the Hohenberg-Kohn theorems, which establish that the ground-state electron density of a system determines its properties. numberanalytics.com By solving the Kohn-Sham equations, DFT provides a practical framework for calculating molecular geometries, energies, and other characteristics with a favorable balance of accuracy and computational cost. numberanalytics.commdpi.com

DFT calculations are widely employed to map the potential energy surfaces of chemical reactions, providing a detailed understanding of reaction mechanisms. numberanalytics.comnumberanalytics.com This involves identifying stable reactants, products, and any intermediates, as well as locating the transition states that connect them. github.io A true transition state is confirmed by a vibrational frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. github.io

For reactions involving fluorinated compounds, DFT has been used to decipher complex reaction pathways. For instance, in studies of related fluorotelomer sulfonates, DFT calculations were essential for mapping the entire reaction path initiated by hydroxyl radicals. nih.gov The optimal pathways were determined by comparing rate constants calculated using transition-state theory. nih.gov Similar methodologies can be applied to reactions of this compound to understand its transformation mechanisms. For example, DFT has been used to study reactions where this compound is generated in situ or used as a precursor for generating difluoromethyl carbenes. researchgate.netrhhz.net The calculations help in optimizing key transition states and understanding the role of catalysts in facilitating specific reaction pathways, such as cyclopropenation. researchgate.net

The thermodynamic stability of this compound and its derivatives can be thoroughly assessed using DFT. rhhz.net These calculations provide access to key energetic parameters, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap generally signifies higher stability and lower chemical reactivity. nih.gov

Energy Decomposition Analysis (EDA) within the DFT framework allows for the partitioning of the total interaction energy between molecular fragments into physically meaningful components. This helps in understanding the nature of chemical bonds. scm.com While a specific EDA for this compound is not detailed in the provided context, a typical analysis would break down the interaction energy as shown in the table below.

Table 1: Illustrative Energy Decomposition Analysis (EDA) Components

| Energy Component | Description | Contribution to Bonding |

| Pauli Repulsion (ΔE_Pauli) | The destabilizing energy arising from the Pauli exclusion principle when electron densities of fragments overlap. | Repulsive |

| Electrostatic Interaction (ΔE_elstat) | The classical electrostatic interaction between the unperturbed charge distributions of the fragments. | Typically Attractive |

| Orbital Interaction (ΔE_orb) | The stabilizing energy from the mixing of occupied and unoccupied orbitals of the fragments (charge transfer and polarization). | Attractive |

| Preparation Energy (ΔE_prep) | The energy required to deform the reactant fragments from their equilibrium geometry to the geometry they adopt in the final molecule. | Destabilizing (cost of deformation) |

| Total Interaction Energy (ΔE_int) | The sum of Pauli repulsion, electrostatic, and orbital interactions (ΔE_Pauli + ΔE_elstat + ΔE_orb). | Net effect determines bond strength |

| Total Bond Energy (ΔE) | The total energy change of the reaction (ΔE_int + ΔE_prep). | Overall stability of the bond |

This table provides a generalized framework for EDA based on principles described in the source material. scm.com Specific values would require a dedicated DFT calculation for this compound.

Global reactivity descriptors derived from DFT, such as electronegativity, chemical hardness, and the electrophilicity index, further quantify the molecule's stability and reactive nature. irjweb.com

Reactive intermediates are transient species that are crucial in determining the pathway and outcome of a chemical reaction. numberanalytics.comuniversiteitleiden.nl Computational studies are invaluable for characterizing these fleeting species, which can be difficult to isolate and study experimentally. universiteitleiden.nlbeilstein-journals.org By calculating the relative stabilities of different potential intermediates and the energy barriers to their formation and subsequent reactions, DFT can explain and predict the selectivity of a reaction. universiteitleiden.nl

In reactions involving fluorinated compounds, computational studies have identified key intermediates like triplet carbenes. researchgate.net The stability and reactivity of such intermediates govern the course of the transformation. universiteitleiden.nl Understanding these intermediates helps to rationalize why certain products are formed preferentially over others, providing insights into stereoselectivity and chemoselectivity. researchgate.netuniversiteitleiden.nl For example, Fukui function analysis, a DFT-based method, can be used to predict the most likely sites for nucleophilic or electrophilic attack on an intermediate, thereby explaining its reaction selectivity. researchgate.net

Elucidation of Molecular Energetics and Stability

Quantum Chemical Modeling of Electronic Structure and Reactivity

Quantum chemistry aims to understand the electronic structure and dynamics of molecules by developing computational solutions to the Schrödinger equation. wikipedia.org These models describe electrons using wave functions, which are mathematical representations of electron distribution and energy within a system. researchoutreach.org For multi-electron systems like this compound, exact solutions are not feasible, so a variety of approximate methods are used, with DFT being one of the most prominent. wikipedia.org

Modeling the electronic structure provides deep insights into chemical reactivity. irjweb.com The frontier molecular orbitals, HOMO and LUMO, are particularly important. The HOMO represents the region from which an electron is most likely to be donated (nucleophilicity), while the LUMO indicates the region most likely to accept an electron (electrophilicity). nih.gov The energy and spatial distribution of these orbitals determine how this compound interacts with other reagents. nih.gov

Table 2: Key Reactivity Descriptors from Quantum Chemical Calculations

| Descriptor | Formula/Concept | Significance in Reactivity |

| HOMO Energy (E_HOMO) | Energy of the Highest Occupied Molecular Orbital. | Related to the ionization potential; indicates electron-donating ability. |

| LUMO Energy (E_LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Related to the electron affinity; indicates electron-accepting ability. |

| Energy Gap (ΔE) | ΔE = E_LUMO - E_HOMO | Indicates chemical stability and reactivity. A smaller gap suggests higher reactivity. nih.gov |

| Electronegativity (χ) | χ ≈ -(E_HOMO + E_LUMO) / 2 | Measures the ability of the molecule to attract electrons. |

| Chemical Hardness (η) | η ≈ (E_LUMO - E_HOMO) / 2 | Measures resistance to change in electron distribution. Hard molecules have large energy gaps. irjweb.com |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Quantifies the global electrophilic nature of a molecule. irjweb.com |

This table outlines common descriptors derived from electronic structure calculations. irjweb.comnih.gov

Application of Machine Learning in Reaction Design and Prediction

The integration of machine learning (ML) with computational chemistry is revolutionizing the design and prediction of chemical reactions. beilstein-journals.orgresearchgate.net ML models can be trained on large datasets of known reactions, which can be derived from experiments or high-throughput computational screenings, to predict the outcomes of new transformations. beilstein-journals.orgresearchgate.net

For a compound like this compound, ML can be applied in several ways:

Reaction Condition Optimization: Global ML models can suggest general reaction conditions (e.g., catalyst, solvent, temperature) for a new reaction involving this compound by learning from vast reaction databases. beilstein-journals.org Local models can then fine-tune these parameters to optimize the yield and selectivity for a specific reaction family. beilstein-journals.org

Predicting Reaction Outcomes: By representing molecules and reactions as numerical inputs (e.g., molecular fingerprints or graphs), neural networks can predict the most likely products of a reaction. engineering.org.cn This can accelerate the discovery of new synthetic routes.

Accelerating Catalyst Design: ML algorithms can predict the performance of potential catalysts for reactions involving this compound, guiding experimental efforts toward the most promising candidates. researchgate.netrug.nl

Transition State Prediction: Advanced ML models are being developed to directly predict the geometries of transition states, which can significantly reduce the computational cost associated with traditional search algorithms. arxiv.org

While the direct application of ML to this compound is not widely documented, the general methodologies are well-established and represent a promising future direction for designing efficient and selective syntheses involving this compound. rug.nlarxiv.org

Conformational Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding)

The three-dimensional structure and conformational preferences of a molecule are critical to its reactivity. Conformational analysis involves studying the different spatial arrangements (conformers) a molecule can adopt through rotation around its single bonds. ucalgary.ca

For fluorinated carbonyl compounds like this compound, computational methods are essential for determining the relative energies of different conformers. Studies on the closely related 1,1-difluoroacetone (B1306852) have shown that the conformational equilibrium can be complex and highly dependent on the environment. rsc.orgresearchgate.net For example, ab initio calculations on 1,1-difluoroacetone found that a gauche conformer only exists as a minimum on the potential energy surface when solvation effects are included or when very large basis sets are used, with the cis form being more stable in the vapor phase. rsc.org A similar conformational landscape, with low energy barriers between conformers, can be expected for this compound.

Intermolecular interactions, particularly hydrogen bonding, play a crucial role in dictating molecular aggregation, solvent effects, and reaction mechanisms. rsc.orgnih.gov Although the aldehyde hydrogen of this compound is not a strong hydrogen bond donor, the fluorine atoms and the carbonyl oxygen are potential hydrogen bond acceptors. nih.gov Computational studies can quantify the strength of these interactions by analyzing parameters such as bond distances, interaction energies, and shifts in vibrational frequencies. rsc.orgnih.gov These interactions can stabilize transition states or reactive intermediates, thereby influencing reaction rates and selectivity. thieme-connect.de

Advanced Spectroscopic and Analytical Research Methodologies for Difluoroacetaldehyde Chemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Monitoring and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for probing the intricate details of chemical reactions involving difluoroacetaldehyde. Its ability to provide detailed structural information in real-time makes it exceptionally powerful for mechanistic studies and the analysis of complex product mixtures. numberanalytics.com

High-resolution ¹H, ¹³C, and particularly ¹⁹F NMR spectroscopy, are pivotal in elucidating the mechanisms of reactions where this compound is either a reactant or an in-situ generated intermediate.

¹H NMR Spectroscopy: Proton NMR provides information on the hydrogen environments within molecules. For instance, in reactions involving this compound ethyl hemiacetal, the proton signals can be monitored to follow the progress of the reaction. rsc.org The chemical shifts and coupling patterns of protons adjacent to the difluoromethyl group offer valuable structural data.

¹³C NMR Spectroscopy: Carbon-13 NMR is used to identify the carbon framework of reactants, intermediates, and products. The chemical shift of the carbonyl carbon in this compound and the carbons bonded to fluorine are particularly informative. oregonstate.edulibretexts.org The significant electronegativity of the two fluorine atoms causes a downfield shift for the adjacent carbon atom.

¹⁹F NMR Spectroscopy: Given the presence of fluorine, ¹⁹F NMR is an exceptionally sensitive and specific tool for studying this compound chemistry. magritek.com With a 100% natural abundance and a large chemical shift dispersion, ¹⁹F NMR allows for the clear visualization of fluorine-containing species, even in complex reaction mixtures. magritek.comnih.gov It is instrumental in monitoring the formation and consumption of fluorinated intermediates and products, providing quantitative kinetic data. magritek.comnih.gov For example, mechanistic studies have utilized ¹⁹F NMR to track reactive intermediates in reactions where this compound is generated in situ. nih.govresearchgate.net The large chemical shift range minimizes signal overlap, simplifying the analysis of reaction progress. magritek.com

Table 1: Representative NMR Data for this compound and Related Structures This table presents typical chemical shift ranges. Actual values can vary based on solvent and other experimental conditions.

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| ¹H | Aldehydic H (in R-CHO) | 9.0 - 10.0 | hmdb.ca |

| ¹³C | Aldehyde/Ketone C=O | >200 | oregonstate.edu |

| ¹³C | C-F | 70 - 95 | wisc.edu |

| ¹⁹F | -CF₂H | -120 to -140 | ucsb.edu |

Mechanistic investigations leverage these NMR techniques to observe key steps in a reaction sequence. For example, in situ NMR studies can identify transient intermediates, helping to confirm or refute proposed reaction pathways. numberanalytics.com The combination of ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive picture of the structural transformations occurring during a reaction.

Modern NMR spectroscopy offers a suite of advanced techniques that are crucial for analyzing the complex mixtures often generated in synthetic organic chemistry. nih.gov These methods help to resolve overlapping signals and establish connectivity between different atoms.

2D NMR Spectroscopy: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for structure elucidation. numberanalytics.comipb.pt

COSY experiments identify protons that are coupled to each other, helping to piece together spin systems within a molecule. numberanalytics.com

HSQC correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C, providing direct C-H connectivity information. numberanalytics.com

HMBC reveals correlations between protons and carbons over two or three bonds, which is invaluable for assembling the complete carbon skeleton of a molecule and identifying quaternary carbons. numberanalytics.com

These techniques are particularly useful when multiple products or stereoisomers are formed, allowing for their unambiguous identification within the reaction mixture. ipb.pt

High-Resolution NMR (e.g., 1H, 13C, 19F NMR) for Mechanistic Insights

Mass Spectrometry (MS) for Identification of Reactive Intermediates and Products

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for identifying the products of reactions involving this compound and for detecting reactive intermediates.

To analyze complex mixtures, mass spectrometry is often coupled with chromatographic separation techniques. filab.frsigmaaldrich.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for the analysis of volatile and thermally stable compounds. filab.fr The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification. However, the high reactivity and polarity of underivatized this compound can make direct GC-MS analysis challenging, potentially requiring derivatization to form more stable and volatile analogues. sigmaaldrich.comresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique for analyzing a wide range of compounds, including those that are non-volatile or thermally labile. chemicalbook.com This makes it well-suited for monitoring reactions involving this compound and its derivatives in solution, allowing for the identification of products and intermediates directly from the reaction mixture.

Table 2: Application of Mass Spectrometry in Compound Identification

| Technique | Analytes | Key Information Provided | Reference |

|---|---|---|---|

| GC-MS | Volatile and semi-volatile organic compounds | Separation and identification based on retention time and mass spectrum. | filab.frmeasurlabs.com |

| LC-MS | Non-volatile and thermally labile compounds | Identification of products and intermediates in solution based on mass-to-charge ratio. | chemicalbook.com |

Infrared (IR) and Raman Spectroscopy for Functional Group Tracking in Reaction Systems

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify functional groups within a molecule and track their changes during a chemical reaction. ufl.eduhoriba.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its chemical bonds. ufl.edu The carbonyl (C=O) stretching vibration in aldehydes typically appears in a characteristic region of the IR spectrum (around 1740-1720 cm⁻¹ for aliphatic aldehydes). youtube.com The C-F bond also has a strong absorption in the fingerprint region. This allows for the monitoring of the disappearance of the aldehyde functional group and the appearance of new functional groups in the product.

Raman Spectroscopy: Raman spectroscopy is a light scattering technique that provides information on molecular vibrations. horiba.com It is complementary to IR spectroscopy and is particularly useful for analyzing symmetric bonds that are weak or inactive in the IR spectrum. Raman spectroscopy can be used for both qualitative and quantitative analysis and is suitable for in-situ reaction monitoring, including in aqueous solutions. spectroscopyonline.commdpi.com

Table 3: Key Vibrational Frequencies for this compound This table presents typical frequency ranges for the specified functional groups.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| C=O | Stretching | 1740 - 1720 | youtube.com |

| C-H (aldehyde) | Stretching | 2830 - 2695 | youtube.com |

| C-F | Stretching | 1400 - 1000 | chemwhat.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Kinetic Studies and Species Detection

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. bioglobax.comazooptics.com

This technique is particularly useful for quantitative analysis and for studying reaction kinetics, as the absorbance of a species is directly proportional to its concentration (Beer-Lambert law). thermofisher.com Aldehydes and ketones exhibit a weak absorption band in the UV region (around 270-300 nm) corresponding to the n → π* transition of the carbonyl group. masterorganicchemistry.com While this absorption may not be highly specific, it can be effectively used to monitor the rate of a reaction by following the change in absorbance over time. ntnu.nosapub.orgresearchgate.net By systematically varying the concentrations of reactants, the rate law and rate constant for the reaction can be determined. thermofisher.com

Table 4: UV-Vis Absorption Data for Aldehydic Chromophores

| Chromophore | Transition | Typical λₘₐₓ (nm) | Reference |

|---|---|---|---|

| C=O (Aldehyde) | n → π* | 270 - 300 | masterorganicchemistry.com |

Chemometric Approaches for Multivariate Data Analysis in Fluorine Chemistry Research

The study of fluorinated organic compounds, including this compound, presents unique analytical challenges. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Raman spectroscopy produce complex datasets, often characterized by numerous, overlapping signals and subtle spectral changes. mdpi.comnih.govlcms.cz The ¹⁹F nucleus, while a powerful probe due to its high sensitivity and wide chemical shift range, can lead to intricate spectra, especially in mixtures or during reaction monitoring. nih.govlcms.czscholaris.ca Manually interpreting these large, multivariate datasets is often impractical and can lead to overlooking critical information. mdpi.comeurachem.org

Chemometrics, a discipline that applies mathematical and statistical methods to chemical data, provides powerful tools to overcome these challenges. eurachem.orggdch.de By employing multivariate data analysis, researchers can extract meaningful information from complex spectral data, build predictive models, and gain deeper insights into the chemical systems under investigation. researchgate.netresearchgate.netau.dk Two of the most widely used chemometric techniques in this context are Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression. mdpi.comau.dkwikipedia.org

Principal Component Analysis (PCA)

PCA is an unsupervised exploratory technique used to reduce the dimensionality of large datasets while retaining most of the original variation. researchgate.netquadram.ac.uk It transforms the original, often correlated, variables (e.g., absorbance values at each wavelength in a spectrum) into a new set of uncorrelated variables called principal components (PCs). The first few PCs typically capture the most significant sources of variation in the data, making it easier to visualize patterns, identify groupings, and detect outliers. pnas.org

In the context of this compound research, PCA can be applied to spectroscopic data (e.g., from ¹⁹F NMR or Raman) collected from a series of experiments. For instance, analyzing a reaction mixture over time or under varying conditions (e.g., temperature, catalyst concentration) with PCA can help:

Identify the number of independent chemical species contributing to the spectra. researchgate.net

Track the progression of a reaction by observing the trajectory of samples in the PCA scores plot.

Group batches based on their spectral fingerprint, highlighting inconsistencies in production or starting material quality.

The table below provides a hypothetical example of how PCA might be used to analyze data from the synthesis of a fluorinated compound. The scores on the first two principal components (PC1 and PC2) could differentiate between successful batches, failed batches, and batches with specific impurities.

| Batch ID | Outcome | PC1 Score | PC2 Score | Interpretation |

|---|---|---|---|---|

| Batch-01 | Successful | -4.5 | -2.1 | Clusters with other successful batches |

| Batch-02 | Successful | -4.8 | -2.5 | Clusters with other successful batches |

| Batch-03 | Failed (Low Yield) | 3.2 | 5.1 | Indicates incomplete reaction |

| Batch-04 | Impurity A Detected | -3.9 | 4.5 | Separated from main group along PC2 |

| Batch-05 | Successful | -5.1 | -2.3 | Clusters with other successful batches |

| Batch-06 | Failed (Low Yield) | 3.5 | 4.8 | Indicates incomplete reaction |

Partial Least Squares (PLS) Regression

PLS is a supervised regression technique that is particularly powerful when dealing with more variables than observations and when variables are highly correlated, as is common with spectroscopic data. wikipedia.orgorangedatamining.comresearchgate.net PLS models the relationship between two matrices: a block of independent variables (X), such as a set of spectra, and a block of dependent variables (Y), such as concentration, purity, or reaction yield. wikipedia.org The goal is to build a calibration model that can predict the Y variables from new X data.

In fluorine chemistry, PLS regression is invaluable for quantitative analysis without the need for complete chromatographic separation. orangedatamining.comscispace.com For example, in the production of this compound, a PLS model could be developed to correlate near-infrared (NIR) or Raman spectra of a reaction mixture directly with:

The concentration of this compound.

The concentration of unreacted starting materials or critical impurities.

A key process parameter or product attribute, such as enantiomeric excess in an asymmetric synthesis. nih.gov

Research has demonstrated the use of PLS to monitor the biodegradation of polyfluoroalkyl ethers using Raman spectroscopy and to build robust models for estimating the content of various components in complex pharmaceutical tablets. mdpi.commdpi.com The table below illustrates a hypothetical PLS regression model correlating spectral regions with the concentration of an impurity in a fluorinated product. The regression coefficients indicate the importance of each spectral region in the predictive model.

| Variable (Spectral Region) | Description | PLS Regression Coefficient | Significance |

|---|---|---|---|

| 850-870 cm⁻¹ | C-F stretching region | -0.45 | Negatively correlated with impurity |

| 1100-1120 cm⁻¹ | C-O stretching region | 0.12 | Slightly positively correlated |

| 1720-1740 cm⁻¹ | C=O stretch (Aldehyde) | -0.88 | Strongly negatively correlated with impurity |

| 2850-2870 cm⁻¹ | C-H stretch (Impurity) | 1.54 | Strongly positively correlated with impurity |

| 2950-2970 cm⁻¹ | C-H stretch (Product) | -0.21 | Weakly negatively correlated |

By leveraging chemometric methods, researchers in fluorine chemistry can analyze complex reaction systems, monitor processes in real-time, and ensure product quality with greater efficiency and accuracy. mdpi.comresearchgate.net These statistical tools transform raw instrumental data into actionable chemical knowledge, accelerating the development and understanding of compounds like this compound.

Future Research Directions and Unexplored Avenues in Difluoroacetaldehyde Chemistry

Development of More Sustainable and Atom-Economical Synthetic Protocols

A primary objective in modern chemical synthesis is the development of processes that are both environmentally benign and efficient. acs.org This is particularly pertinent for the synthesis of fluorinated compounds, which can involve hazardous reagents and produce significant waste. The principles of green chemistry, especially atom economy—a concept that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product—are guiding future synthetic designs. numberanalytics.comwikipedia.orgnih.gov

Future research will likely focus on developing synthetic routes to difluoroacetaldehyde and its derivatives that maximize atom economy. This includes:

Metal-Free Catalysis : Shifting away from heavy metal catalysts to metal-free reaction conditions, such as the synergistic use of 1,1,1,3,3,3-Hexafluoro-2-Propanol (HFIP) and tris(pentafluorophenyl)borane (B72294) (B(C6F5)3), reduces metallic waste and toxicity. researchgate.net

In Situ Generation : Designing protocols where this compound is generated in situ from stable, easily accessible precursors like 2,2-difluorovinyl arylsulfonates. researchgate.netresearchgate.net This approach is step-economical, avoiding the isolation of a potentially volatile and reactive aldehyde.

Avoiding Stoichiometric Reagents : Developing catalytic cycles that avoid the use of stoichiometric activating agents or oxidants, which contribute significantly to waste streams. acs.orgresearchgate.net

Sustainable methods, such as a recently developed green and controllable synthesis of this compound hemiacetals, represent the initial steps in this direction. rsc.org The overarching goal is to create synthetic pathways that are not only high-yielding but also inherently safer and more sustainable, reducing their environmental footprint. numberanalytics.com

Exploration of Novel Catalytic Systems for this compound Transformations

Catalysis is the cornerstone of efficient organic synthesis, and the exploration of novel catalytic systems is set to revolutionize transformations involving this compound. While traditional catalysts based on rhodium, silver, and copper have proven useful, the future lies in more sophisticated and specialized systems. researchgate.net

Emerging areas of catalytic research include:

Photocatalysis and Electrocatalysis : These techniques use light or electricity as traceless reagents to drive reactions, offering new reactivity pathways under mild conditions. nih.gov Photoinduced copper catalysis, for example, has been used for novel enantioconvergent amidations and could be adapted for this compound chemistry. nih.gov

Synergistic Catalysis : Combining different types of catalysts to achieve transformations that are not possible with a single catalyst is a powerful strategy. The use of HFIP as a promoter in conjunction with other catalysts is a prime example of this approach being applied to this compound reactions. researchgate.netmdpi.com

Advanced Catalyst Design : Research into novel catalyst structures, such as dual-atom catalysts featuring two copper ions anchored on a polymeric carbon nitride support, has shown immense potential for boosting efficiency and selectivity in cross-coupling reactions. nus.edu.sg Such catalysts are often recoverable and reusable, enhancing sustainability. nus.edu.sg

Organocatalysis : The use of small, metal-free organic molecules as catalysts continues to expand, offering a green alternative to traditional metal-based systems for a wide array of asymmetric transformations. nih.gov

These novel systems are expected to provide unprecedented control over selectivity (chemo-, regio-, and enantio-) and expand the range of possible reactions. nih.govnih.gov

Expansion of Substrate Scope and Reaction Diversity

While significant progress has been made in reacting this compound and its derivatives with certain classes of molecules, a major future goal is to broaden the scope of compatible substrates and discover new reaction types. Current methods have demonstrated success with electron-rich arenes (anilines, phenols), indoles, imidazo[1,2-a]pyridines, and arylboronates. researchgate.netresearchgate.netmdpi.comresearchgate.net

Future research will aim to push these boundaries:

Engaging Less Reactive Partners : Developing catalytic systems and reaction conditions that can activate less electron-rich or sterically hindered substrates. This remains a significant challenge, as difluorocarbene, a related reactive intermediate, reacts much more readily with electron-rich substrates. cas.cn

New Reaction Manifolds : Moving beyond the prevalent Friedel-Crafts type reactions and cycloadditions to explore new transformations. researchgate.netresearchgate.net This could include developing novel coupling reactions, C-H functionalization, and multicomponent reactions that assemble complex molecules in a single step.

Biocatalysis : Harnessing enzymes as catalysts for this compound transformations is a largely unexplored but highly promising avenue. Directed evolution and enzyme engineering could be used to create biocatalysts with tailored substrate scopes, enabling the synthesis of a diverse range of chiral 1,2-amino alcohols and other valuable motifs from aldehyde precursors. d-nb.info

The table below summarizes the currently established and potential future substrate classes for this compound reactions.

| Category | Established Substrates | Potential Future Substrates |

| Aromatics | Electron-rich arenes (phenols, anilines) researchgate.netresearchgate.net | Electron-neutral and electron-poor arenes |

| Heterocycles | Indoles, 7-azaindole, imidazo[1,2-a]pyridines researchgate.netmdpi.com | A wider range of N, O, and S-containing heterocycles |

| Organometallics | Arylboronates researchgate.net | Organotrifluoroborates, organosilanes |

| Alcohols/Amines | Simple alcohols, allylamines researchgate.netresearchgate.net | Complex polyols, hindered amines |

| Biocatalysis | Limited | Diverse aldehydes, amino acids for cascade reactions d-nb.info |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of continuous flow chemistry with automated systems represents a paradigm shift in chemical synthesis, moving from traditional batch processes to more efficient, controllable, and safer continuous operations. mdpi.comrsc.org This technology is particularly well-suited for the chemistry of potentially hazardous or highly reactive intermediates like this compound. mdpi.com